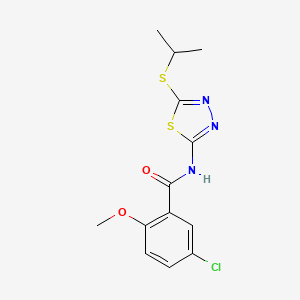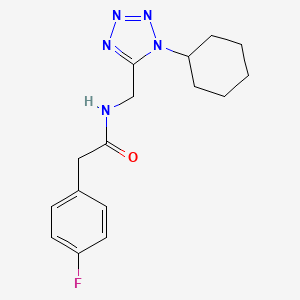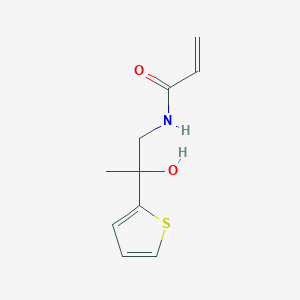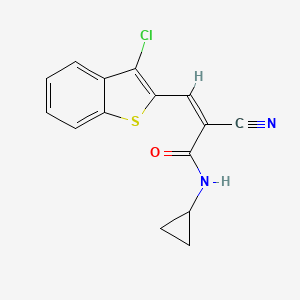
Sodium 2,2-difluoropropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2,2-difluoropropionate is an organofluorine compound with the molecular formula C3H3F2NaO2 It is a sodium salt of 2,2-difluoropropionic acid and is characterized by the presence of two fluorine atoms attached to the second carbon of the propionate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,2-difluoropropionate typically involves the fluorination of propionic acid derivatives. One common method is the reaction of 2,2-difluoropropionic acid with sodium hydroxide, resulting in the formation of the sodium salt. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents such as hydrogen fluoride or elemental fluorine. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is often purified through recrystallization or other separation techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents. These reactions may lead to the formation of difluorinated carboxylates or other oxidized derivatives.
Reduction: Reduction reactions of this compound are less common but can occur under specific conditions, leading to the formation of partially or fully reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms may be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, alkoxide ions, amines.
Major Products Formed:
Oxidation Products: Difluorinated carboxylates.
Reduction Products: Reduced propionate derivatives.
Substitution Products: Compounds with substituted functional groups in place of fluorine atoms.
Scientific Research Applications
Sodium 2,2-difluoropropionate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical studies to investigate the effects of fluorinated molecules on biological systems. It may serve as a model compound for studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research into the potential therapeutic applications of this compound is ongoing. Its fluorinated structure may impart unique pharmacological properties, making it a candidate for drug development.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific fluorinated functionalities.
Mechanism of Action
The mechanism of action of sodium 2,2-difluoropropionate involves its interaction with molecular targets through its fluorinated propionate group. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical and chemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Sodium 2-fluoropropionate: Similar in structure but with only one fluorine atom, leading to different reactivity and properties.
Sodium trifluoroacetate: Contains three fluorine atoms, resulting in higher electronegativity and different chemical behavior.
Sodium 2,2,2-trifluoroethanol: Another fluorinated compound with distinct properties due to the presence of an alcohol group.
Uniqueness: Sodium 2,2-difluoropropionate is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. The presence of two fluorine atoms on the propionate group makes it a valuable compound for studying the effects of fluorination on chemical reactivity and stability.
Properties
IUPAC Name |
sodium;2,2-difluoropropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2O2.Na/c1-3(4,5)2(6)7;/h1H3,(H,6,7);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVPDRWHNWKDOV-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])(F)F.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F2NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4,5-bis(4-tert-butylphenyl)-3-cyanofuran-2-yl]-2-chloroacetamide](/img/structure/B2399457.png)
![2-(1-tert-butyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-phenylethyl)acetamide](/img/structure/B2399459.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2399462.png)
![m-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2399463.png)
![3,4-dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2399464.png)



![6-ethyl-2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2399469.png)
![1-(2,3-Dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2399473.png)
